Ethyl 4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate
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Overview
Description
Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a thiazole ring, along with the cyclopropyl and fluorophenyl groups, contributes to the compound’s unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an antitumor agent.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The presence of the cyclopropyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl4-cyclopropyl-2-(4-chlorophenyl)thiazole-5-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl4-cyclopropyl-2-(4-bromophenyl)thiazole-5-carboxylate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Ethyl4-cyclopropyl-2-(4-methylphenyl)thiazole-5-carboxylate: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
The uniqueness of Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate lies in the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H14FNO2S |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
ethyl 4-cyclopropyl-2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H14FNO2S/c1-2-19-15(18)13-12(9-3-4-9)17-14(20-13)10-5-7-11(16)8-6-10/h5-9H,2-4H2,1H3 |
InChI Key |
BUBHPTQIGHCBDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)C3CC3 |
Origin of Product |
United States |
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